Cas no 49686-57-9 (Drupacine)
Drupacine structure
Product Name:Drupacine
CAS No:49686-57-9
MF:C18H21NO5
MW:331.363045454025
CID:1080578
PubChem ID:21586622
Update Time:2025-04-20
Drupacine Chemical and Physical Properties
Names and Identifiers
-
- Drupacine
- Cephalotaxine, 2,11-epoxy-1,2-dihydro-, (2alpha,11alpha)-
- (1S,2R,3aS,9R,14bS)-2-methoxy-1,2,3,5,6,8,9,14b-octahydro-4H-2,9-epoxy[1,3]dioxolo[4\',5\':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-1-ol
- [ "" ]
- (1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol
- 49686-57-9
- CS-0024212
- AT39226
- HY-N3786
- SCHEMBL416842
- AKOS040761645
- (1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo(11.7.1.02,10.04,8.011,15.015,19)henicosa-2,4(8),9-trien-12-ol
- Cephalotaxine, 7,15-epoxy-7,8-dihydro-, (7alpha,15alpha)-
- 2,9-Epoxy-4H-cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine, cephalotaxine deriv.
- Cephalotaxine, 7,15-epoxy-7,8-dihydro-, (7.alpha.,15.alpha.)-
- 2,9-Epoxy-4H-cyclopenta(a)(1,3)dioxolo(4,5-h)pyrrolo(2,1-b)(3)benzazepine, cephalotaxine deriv.
-
- Inchi: 1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1
- InChI Key: KYTDBKDWDOVRLJ-FLXSYLCISA-N
- SMILES: O1[C@@H]2C3C=C4C(=CC=3[C@@H]3[C@@H]([C@]1(C[C@]13CCCN1C2)OC)O)OCO4
Computed Properties
- Exact Mass: 331.14200
- Monoisotopic Mass: 331.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 60.4Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 499.4±45.0 °C at 760 mmHg
- Flash Point: 255.8±28.7 °C
- Solubility: Very slightly soluble (0.4 g/l) (25 º C),
- PSA: 60.39000
- LogP: 1.46360
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Drupacine Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Drupacine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3899-1 mg |
Drupacine |
49686-57-9 | 1mg |
¥2915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3899-5 mg |
Drupacine |
49686-57-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN3899-1 mL * 10 mM (in DMSO) |
Drupacine |
49686-57-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 16380 | 2023-09-15 | |
| TargetMol Chemicals | TN3899-5mg |
Drupacine |
49686-57-9 | 5mg |
¥ 13650 | 2024-07-20 | ||
| A2B Chem LLC | AG32255-5mg |
Drupacine |
49686-57-9 | 97.5% | 5mg |
$719.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3899-1 ml * 10 mm |
Drupacine |
49686-57-9 | 1 ml * 10 mm |
¥ 16380 | 2024-07-20 |
Drupacine Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
49686-57-9 (Drupacine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk